

Methyl 5-chloropyrazine-2-carboxylate molecular weight and formula

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Compound of Interest

Compound Name: Methyl 5-chloropyrazine-2-carboxylate

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An In-Depth Technical Guide to **Methyl 5-Chloropyrazine-2-Carboxylate**

Introduction

Methyl 5-chloropyrazine-2-carboxylate is a halogenated heterocyclic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of pyrazine, a diazine ring system, it serves as a versatile and crucial building block for the synthesis of more complex molecular architectures. Its unique electronic properties, stemming from the electron-withdrawing pyrazine ring and the chloro- and ester-substituents, make it a valuable intermediate in the development of novel pharmaceutical agents and functional materials.^{[1][2]} This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, key applications, and safety protocols, tailored for researchers and drug development professionals.

PART 1: Core Molecular Profile and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. **Methyl 5-chloropyrazine-2-carboxylate** is identified by the CAS Number 33332-25-1.^{[3][4][5]} Its structural and physicochemical characteristics are summarized below.

Identifiers and Chemical Structure

Identifier	Value	Source
IUPAC Name	methyl 5-chloropyrazine-2-carboxylate	[6]
CAS Number	33332-25-1	[7]
Molecular Formula	C ₆ H ₅ ClN ₂ O ₂	[5][6]
Molecular Weight	172.57 g/mol	[3][6]
Canonical SMILES	<chem>COC(=O)C1=CN=C(C=N1)Cl</chem>	[6]
InChI Key	CVVMLRFXZPKILB-UHFFFAOYSA-N	[5][6]

Physicochemical Data

Property	Value	Source
Appearance	White to light yellow or orange crystalline powder	[4][8]
Melting Point	89-90°C	[1][2][8]
Boiling Point	242.8 ± 35.0°C (Predicted)	[1][2][9]
Density	1.372 ± 0.06 g/cm ³ (Predicted)	[1][2][9]
pKa	-4.54 ± 0.10 (Predicted)	[1][2][9]
Purity	≥98.0% (HPLC)	[4]

PART 2: Synthesis Methodologies and Experimental Protocols

The synthesis of **methyl 5-chloropyrazine-2-carboxylate** is critical for its availability as a research chemical. Several routes have been established, typically starting from more readily available pyrazine derivatives. The choice of synthetic pathway often depends on the desired scale, purity requirements, and the availability of starting materials.

Primary Synthetic Pathway: From Hydroxypyrazine Precursors

A prevalent and effective method involves a two-step process starting from 5-hydroxypyrazine-2-carboxylic acid.[1]

- **Esterification:** The initial step is the esterification of the carboxylic acid group. This is typically achieved by reacting the starting material with methanol in the presence of an acid catalyst. Thionyl chloride (SOCl_2) is often used as it reacts with methanol to form methyl chloride and sulfur dioxide in situ, driving the esterification forward while also acting as a dehydrating agent.
- **Chlorination:** The subsequent step involves the conversion of the hydroxyl group to a chloro group. This is a nucleophilic aromatic substitution reaction where a chlorinating agent like phosphorus oxychloride (POCl_3) or phosphorus trichloride (PCl_3) is employed.[1][2] These reagents are highly effective for replacing hydroxyl groups on heterocyclic rings with chlorine atoms.



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Caption: General workflow for the synthesis of **Methyl 5-chloropyrazine-2-carboxylate**.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis starting from methyl 5-hydroxypyrazine-2-carboxylate.[2]

Objective: To synthesize **methyl 5-chloropyrazine-2-carboxylate** via chlorination.

Materials:

- Methyl 5-hydroxypyrazine-2-carboxylate (4.37 mmol)

- Phosphorus trichloride (PCl_3) (6.1 mL)
- N,N-dimethylformamide (DMF) (catalytic amount)
- Chloroform (CHCl_3)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Saturated saline (brine)
- Anhydrous sodium sulfate (Na_2SO_4)
- Ice water

Procedure:

- Dissolve methyl 5-hydroxypyrazine-2-carboxylate (673 mg, 4.37 mmol) in phosphorus trichloride (6.1 mL).
- Add a few drops of DMF to catalyze the reaction.
- Heat the reaction mixture to reflux for 2 hours under a nitrogen atmosphere.
- After the reaction is complete, cool the mixture and slowly pour it into ice water to quench the excess PCl_3 .
- Extract the aqueous mixture three times with chloroform (30 mL per extraction).
- Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and then with saturated saline.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- The resulting solid, **methyl 5-chloropyrazine-2-carboxylate**, can be further purified by recrystallization if necessary.[1]

Self-Validation: The success of the synthesis is confirmed by analytical techniques. The structure of the final product is typically verified using ^1H NMR spectroscopy, which should show characteristic peaks for the pyrazine ring protons and the methyl ester protons.^[2] Purity is often assessed by HPLC.

PART 3: Chemical Reactivity and Core Applications

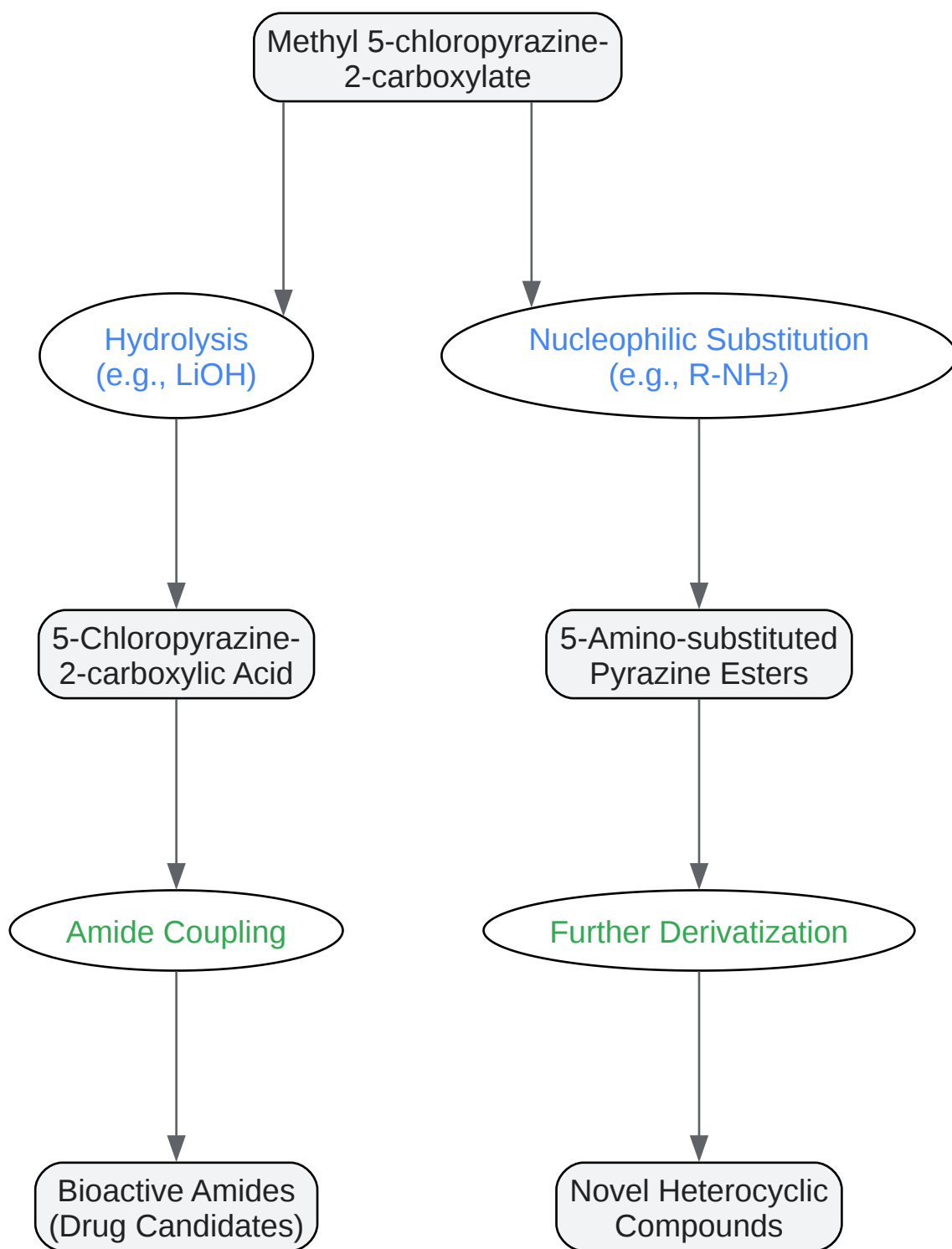
Methyl 5-chloropyrazine-2-carboxylate is primarily valued for its role as a reactive intermediate. The chlorine atom and the methyl ester group are both functional handles that can be manipulated to build more elaborate molecules.

Key Reactions

- **Hydrolysis:** The methyl ester is readily hydrolyzed back to the corresponding carboxylic acid (5-chloropyrazine-2-carboxylic acid) under basic conditions, for example, using lithium hydroxide (LiOH) in water.^{[10][11]} This transformation is crucial as the carboxylic acid is itself an important building block for forming amides, which are prevalent in many pharmaceutical compounds.
- **Nucleophilic Aromatic Substitution:** The chlorine atom on the pyrazine ring can be displaced by various nucleophiles, allowing for the introduction of diverse functional groups such as amines, thiols, or alkoxides. This reactivity is central to its utility in combinatorial chemistry and drug discovery.

Applications in Drug Development and Research

This compound is a key intermediate in the synthesis of a wide array of pharmaceutically active agents.^{[1][2][12]} The pyrazine core is a recognized pharmacophore found in drugs targeting various diseases. By serving as a starting point, **methyl 5-chloropyrazine-2-carboxylate** enables the construction of libraries of compounds for screening and lead optimization. Its derivatives have been investigated for applications in treating diabetes and high cholesterol.^[13]



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Caption: Role of **Methyl 5-chloropyrazine-2-carboxylate** as a versatile chemical intermediate.

PART 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of **methyl 5-chloropyrazine-2-carboxylate**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR is a primary tool for structural confirmation. The spectrum in CDCl_3 typically shows three signals: a singlet for the methyl ester protons ($-\text{OCH}_3$) around δ 4.05 ppm, and two distinct signals for the two non-equivalent protons on the pyrazine ring, often appearing as doublets or singlets around δ 8.71 ppm and δ 9.10 ppm.^[2] ^{13}C and ^{15}N NMR data are also used for a more detailed structural analysis.^{[6][14]}
- Mass Spectrometry (MS): GC-MS is commonly used to determine the molecular weight and fragmentation pattern, confirming the molecular formula. The mass spectrum will show a molecular ion peak corresponding to the compound's mass (172.57 Da).^[6]

PART 5: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety. **Methyl 5-chloropyrazine-2-carboxylate** is classified as an irritant.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is associated with the following hazards:^{[6][15]}

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Recommended Safety Protocols

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.^{[15][16]} A dust mask (type N95) should be used when handling the solid to avoid inhalation.

- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[15][17] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][15] Keep away from incompatible materials such as strong oxidizing agents and alkalis.[1]
- First Aid:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[15]
 - Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[15]
 - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[15]

Conclusion

Methyl 5-chloropyrazine-2-carboxylate stands out as a high-value chemical intermediate with significant utility in the synthesis of complex organic molecules. Its defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for researchers in drug discovery and materials science. Adherence to strict safety and handling protocols is essential when working with this compound to mitigate its irritant properties. As research continues, the demand for such versatile heterocyclic building blocks is expected to grow, further cementing the importance of **methyl 5-chloropyrazine-2-carboxylate** in modern chemical synthesis.

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